N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives and is characterized by the presence of cyclopropyl groups and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-13-3-8-17(11-14(13)2)25(23,24)20-9-10-22-19(16-6-7-16)12-18(21-22)15-4-5-15/h3,8,11-12,15-16,20H,4-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNRTHZMADBCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the pyrazole derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide: Similar structure but with a fluorine atom, which may alter its reactivity and biological activity.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide: Contains an ethoxy group, potentially affecting its solubility and interaction with biological targets.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide: Different substituent on the benzene ring, which may influence its chemical properties and applications.
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H21N3O2S
- Molecular Weight: 305.41 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit inflammatory responses. The mechanism appears to involve the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathway.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. Its action is likely mediated through interactions with specific molecular targets involved in cell cycle regulation.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Target Enzymes: The compound has been shown to interact with cyclin-dependent kinases (CDKs), specifically CDK2, influencing cell cycle progression.
Table 1: Interaction Targets and Effects
| Target | Effect | References |
|---|---|---|
| Cyclin A2 | Modulates cell cycle | |
| COX | Inhibits prostaglandin synthesis | |
| LOX | Reduces leukotriene production |
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
In Vitro Studies:
- A study demonstrated that the compound significantly reduced the viability of various cancer cell lines while sparing normal cells.
- The mechanism involved the activation of apoptotic pathways through caspase activation.
-
In Vivo Studies:
- Animal models treated with this compound showed a marked reduction in tumor size compared to controls.
- Anti-inflammatory effects were observed in models of arthritis, with reduced swelling and pain scores.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with cyclopropane-containing diketones to yield 3,5-dicyclopropylpyrazole.
Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using ethyl bromides or tosylates under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonylation : Reacting the intermediate amine with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure purity (>95% by HPLC).
Key Characterization : Confirm via -/-NMR (pyrazole protons at δ 6.2–6.5 ppm; cyclopropyl CH at δ 1.2–1.5 ppm) and HRMS (calc. for C₂₁H₂₇N₃O₂S: 385.1824) .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
- X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths (e.g., S–N bond: 1.62 Å) and dihedral angles (e.g., pyrazole-sulfonamide plane: 85°), confirming stereoelectronic effects .
- Spectroscopic Analysis :
Advanced: How can researchers resolve contradictions in solubility data across different solvents?
Methodological Answer:
- Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use HPLC-UV (λ = 254 nm) for quantification.
- Data Interpretation : Low solubility in water (<0.1 mg/mL) due to hydrophobic cyclopropyl and methyl groups. Discrepancies arise from residual crystallinity; annealing samples at 100°C for 1 hr improves reproducibility .
Advanced: What strategies optimize the compound’s stability under physiological conditions for in vitro assays?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10, 37°C, 24 hr) and quantify degradation via LC-MS. The sulfonamide group is prone to hydrolysis at pH < 3 (t₁/₂ = 4 hr).
- Oxidative Stability : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions to prevent radical-mediated decomposition .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Modifications : Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with trifluoromethyl or varying sulfonamide methyl positions).
- Assays :
Advanced: How to address conflicting NMR and crystallography data regarding conformational flexibility?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature -NMR (25–60°C) to detect rotational barriers in the ethyl linker (ΔG‡ > 70 kJ/mol suggests restricted rotation).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers in solution vs. solid state .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (3.8), BBB permeability (CNS MPO score: 4.2), and CYP450 inhibition.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability with serum albumin (PDB ID: 1AO6) .
Advanced: How to design a controlled synthesis protocol to minimize byproducts like N-alkylated impurities?
Methodological Answer:
- Reaction Optimization : Use phase-transfer catalysis (e.g., TBAB) in biphasic systems (water/CH₂Cl₂) to enhance alkylation selectivity.
- In Situ Monitoring : Track reaction progress via inline FTIR (disappearance of NH stretch at 3350 cm⁻¹).
- Impurity Profiling : Isolate byproducts via prep-HPLC and characterize via -NMR to adjust stoichiometry (e.g., reduce excess alkylating agent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
